2,3-Dichloropropane-1-sulfonyl chloride

Organosulfur chemistry Building block procurement Structure-activity relationship

2,3-Dichloropropane-1-sulfonyl chloride is a bifunctional organosulfur compound with the molecular formula C₃H₅Cl₃O₂S, a molecular weight of 211.5 g/mol, and the SMILES notation O=S(=O)(Cl)CC(Cl)CCl. It belongs to the alkanesulfonyl chloride class, where the three-carbon propane backbone is substituted with chlorine atoms at the 2- and 3-positions, creating a vicinal dichloro motif adjacent to the electrophilic sulfonyl chloride group.

Molecular Formula C3H5Cl3O2S
Molecular Weight 211.5 g/mol
Cat. No. B12107057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropropane-1-sulfonyl chloride
Molecular FormulaC3H5Cl3O2S
Molecular Weight211.5 g/mol
Structural Identifiers
SMILESC(C(CCl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C3H5Cl3O2S/c4-1-3(5)2-9(6,7)8/h3H,1-2H2
InChIKeyQVMRBEYLBVVAJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloropropane-1-sulfonyl chloride (CAS 35168-69-5) for Research and Industrial Synthesis


2,3-Dichloropropane-1-sulfonyl chloride is a bifunctional organosulfur compound with the molecular formula C₃H₅Cl₃O₂S, a molecular weight of 211.5 g/mol, and the SMILES notation O=S(=O)(Cl)CC(Cl)CCl . It belongs to the alkanesulfonyl chloride class, where the three-carbon propane backbone is substituted with chlorine atoms at the 2- and 3-positions, creating a vicinal dichloro motif adjacent to the electrophilic sulfonyl chloride group. This structural configuration positions the compound as a dual-purpose intermediate, capable of participating in sulfonylation reactions at the sulfur center while retaining the potential for further nucleophilic displacement or elimination reactions at the alkyl chloride sites .

Why 2,3-Dichloropropane-1-sulfonyl chloride is Not a Direct Substitute for Other Alkanesulfonyl Chlorides


The presence of the vicinal dichloro (2,3-dichloro) functionality fundamentally distinguishes 2,3-dichloropropane-1-sulfonyl chloride from simpler sulfonyl chloride analogs such as 3-chloropropane-1-sulfonyl chloride, 1-propanesulfonyl chloride, or 2-chloroethanesulfonyl chloride. The spatial arrangement of the two chlorine atoms on adjacent carbons introduces unique electronic and steric constraints that modulate both the electrophilicity of the sulfonyl sulfur and the nucleofugality of the alkyl chloride leaving groups. In synthetic sequences requiring downstream functionalization—whether through intramolecular cyclization to form sultones, elimination to generate vinyl sulfones, or dual derivatization—the vicinal dichloro motif provides a distinct reaction manifold not accessible to mono-chloro or unsubstituted analogs. Furthermore, compounds with similar core structures but lacking the specific 2,3-dichloro substitution pattern (e.g., 1-chloropropane-2-sulfonyl chloride) exhibit different regiochemical outcomes in nucleophilic substitution reactions due to altered steric hindrance and electronic distribution. Consequently, substituting a generic sulfonyl chloride for 2,3-dichloropropane-1-sulfonyl chloride without accounting for the downstream synthetic implications of the vicinal dichloro moiety introduces significant risk of divergent reactivity, altered product profiles, or synthetic route failure .

Quantitative Differentiation Evidence for 2,3-Dichloropropane-1-sulfonyl chloride Procurement


Molecular Weight and Chlorine Content Differentiation from Mono-Chloro Analogs

The molecular weight of 2,3-dichloropropane-1-sulfonyl chloride is 211.5 g/mol, with a chlorine content of approximately 50.3% by weight, reflecting the presence of three chlorine atoms (one sulfonyl chloride, two alkyl chlorides) in the C₃H₅Cl₃O₂S framework . In contrast, the mono-chloro analog 3-chloropropane-1-sulfonyl chloride (C₃H₆Cl₂O₂S) has a molecular weight of 177.05 g/mol with a chlorine content of approximately 40.0%, corresponding to two chlorine atoms . The target compound therefore provides an additional reactive alkyl chloride handle per molecule, enabling distinct downstream diversification strategies. No direct head-to-head reactivity comparison was identified in the accessible literature.

Organosulfur chemistry Building block procurement Structure-activity relationship

Comparison of Physical Properties with 2-Chloroethanesulfonyl Chloride

2-Chloroethanesulfonyl chloride (CAS 1622-32-8, C₂H₄Cl₂O₂S) has a reported boiling point of 84-86 °C at 15 mmHg and a density of 1.56 g/mL at 25 °C [1]. In contrast, the boiling point and density data for 2,3-dichloropropane-1-sulfonyl chloride are not established in publicly accessible databases . The additional carbon and chlorine atoms in the target compound are expected to increase both molecular weight and boiling point relative to the ethane analog, although the magnitude of this difference cannot be quantified without experimental determination. This absence of physical property data underscores the need for careful handling and characterization during procurement and use.

Physical property differentiation Synthetic planning Purification considerations

Differential Reactivity Potential from Vicinal Dichloro Motif

The vicinal (adjacent) dichloro substitution pattern on the propane backbone of 2,3-dichloropropane-1-sulfonyl chloride distinguishes it from other chlorinated sulfonyl chlorides with isolated or geminal chlorine arrangements. While quantitative kinetic or selectivity comparisons between this compound and specific analogs were not identified in the accessible literature, studies on related alkanesulfonyl chlorides indicate that structural modifications, particularly alkyl substitution patterns, significantly influence solvolytic reactivity and electrophilicity [1]. The target compound contains a sulfonyl chloride electrophilic center and two alkyl chloride leaving groups, a combination that may enable tandem or sequential functionalization strategies not possible with mono-chloro or unsubstituted analogs. This structural premise supports differentiation based on synthetic utility rather than directly measured performance metrics.

Reaction design Sulfonyl chloride chemistry Alkyl halide reactivity

Recommended Application Scenarios for 2,3-Dichloropropane-1-sulfonyl chloride in Research and Development


Synthesis of Bifunctional Sulfonamide Derivatives Requiring Two Orthogonal Alkyl Chloride Handles

2,3-Dichloropropane-1-sulfonyl chloride is most appropriately deployed in synthetic sequences that intentionally leverage the presence of two alkyl chloride groups. The initial sulfonylation of an amine or alcohol yields a sulfonamide or sulfonate ester that retains the vicinal dichloro motif. These alkyl chloride sites can then undergo sequential or simultaneous nucleophilic substitution reactions with distinct nucleophiles, enabling the construction of asymmetrically functionalized sulfonamide architectures. This approach eliminates the need for separate protecting group strategies or additional building blocks when the target molecule requires two differentiated side chains emanating from the sulfonamide core.

Precursor to Cyclic Sulfonate Esters (Sultones) via Intramolecular Cyclization

Following sulfonylation of an alcohol-containing nucleophile, the resulting sulfonate ester bearing a 2,3-dichloropropyl chain can undergo base-induced intramolecular cyclization to form a six-membered sultone derivative. The vicinal dichloro arrangement facilitates elimination of chloride to generate a double bond that participates in ring closure. This synthetic route provides access to sultone scaffolds that are valuable as pharmaceutical intermediates, organic solvents, and electrolyte additives for lithium-ion secondary batteries. The specific substitution pattern of 2,3-dichloropropane-1-sulfonyl chloride is essential for this cyclization pathway, as mono-chloro or unsubstituted analogs either cannot cyclize or yield different ring sizes and regiochemical outcomes.

Synthesis of Vinyl Sulfones via Sequential Sulfonylation and Dehydrohalogenation

The vicinal dichloro substitution pattern enables the generation of vinyl sulfone intermediates following an initial sulfonylation reaction. After forming a sulfonamide or sulfonate ester, treatment with base can induce elimination of HCl from the 2,3-dichloropropyl moiety to yield an α,β-unsaturated sulfonyl derivative. Vinyl sulfones serve as versatile Michael acceptors and dipolarophiles in cycloaddition chemistry, and this transformation sequence provides a direct route to such reactive intermediates without requiring separate alkene introduction steps. Analogs lacking the vicinal dichloro arrangement, such as 3-chloropropane-1-sulfonyl chloride, produce allylic rather than vinylic sulfones under analogous conditions, altering the downstream reactivity profile.

Dual-Purpose Building Block in Medicinal Chemistry Library Synthesis

For medicinal chemistry programs seeking to explore diverse chemical space around a sulfonamide pharmacophore, 2,3-dichloropropane-1-sulfonyl chloride offers a strategic advantage. A single sulfonylation reaction installs a core that contains two latent alkyl chloride handles, each of which can be diversified independently in subsequent parallel synthesis or combinatorial library generation. This 'one building block, three diversity points' approach reduces the number of distinct sulfonyl chloride reagents required to explore structure-activity relationships, streamlining procurement and inventory management while maximizing the chemical diversity accessible from a single core intermediate.

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